molecular formula C5H13NO5 B3274790 (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate CAS No. 61468-86-8

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate

Cat. No.: B3274790
CAS No.: 61468-86-8
M. Wt: 167.16 g/mol
InChI Key: CGBDGWQTSMRMIH-RGVONZFCSA-N
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Description

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is a chiral amino acid derivative. It is a stereoisomer of hydroxyproline, which is a significant component of collagen. This compound is often used in the synthesis of peptides and proteins due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate typically involves the stereoselective hydroxylation of proline derivatives. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated synthesis machines can also enhance the efficiency and consistency of production .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto derivative, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate involves its incorporation into peptides and proteins, where it influences their structure and stability. The hydroxyl group can form hydrogen bonds, which are crucial for maintaining the secondary and tertiary structures of proteins. This compound can also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
  • (2S,3R)-3-Hydroxyproline
  • (2S,4S)-5-Fluoroleucine

Uniqueness

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is unique due to its specific stereochemistry, which imparts distinct structural and functional properties. Compared to its isomers, this compound has a unique ability to stabilize certain protein conformations, making it particularly valuable in biochemical and pharmaceutical research .

Properties

IUPAC Name

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.2H2O/c7-3-1-4(5(8)9)6-2-3;;/h3-4,6-7H,1-2H2,(H,8,9);2*1H2/t3-,4-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBDGWQTSMRMIH-RGVONZFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate
Reactant of Route 2
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate
Reactant of Route 3
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate
Reactant of Route 4
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate
Reactant of Route 5
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate
Reactant of Route 6
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate

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